REACTION_CXSMILES
|
[OH:1][NH:2][C:3](=[O:6])[O:4][CH3:5].[CH:7]1[CH2:12][CH2:11][CH:10]=[CH:9][CH:8]=1.I([O-])(=O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.I([O-])(=O)(=O)=O.S(=O)(O)[O-].[Na+]>C(Cl)Cl>[CH3:5][O:4][C:3]([N:2]1[CH:9]2[CH2:10][CH2:11][CH:12]([CH:7]=[CH:8]2)[O:1]1)=[O:6] |f:2.3,5.6|
|
Name
|
|
Quantity
|
17.81 g
|
Type
|
reactant
|
Smiles
|
ONC(OC)=O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.24 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CCC1
|
Name
|
|
Quantity
|
84.73 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at about -10° C. for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature of the reaction
|
Type
|
CUSTOM
|
Details
|
to rise to a maximum of -5° C
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice/acetone bath
|
Type
|
WAIT
|
Details
|
After about 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The organic phase was removed
|
Type
|
WASH
|
Details
|
washed with water (2×200 ml) and saturated sodium bicarbonate solution (2×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium chloride
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give 180 g of the crude product
|
Type
|
CUSTOM
|
Details
|
the resulting mixture evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |